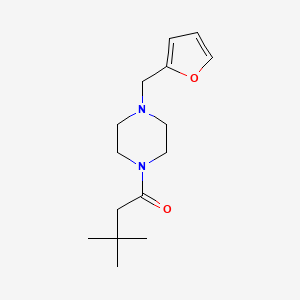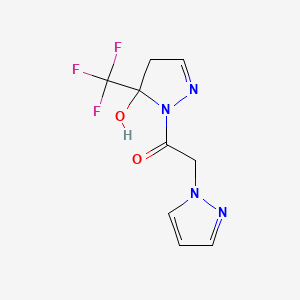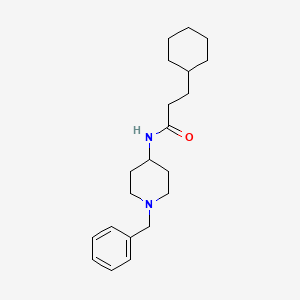
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine
Übersicht
Beschreibung
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine, also known as L-745,870, is a selective antagonist for the dopamine D4 receptor. This molecule was first synthesized in 1998 by scientists at Merck & Co. Inc. as a potential treatment for psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Since then, L-745,870 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine works by binding to the dopamine D4 receptor and preventing the activation of downstream signaling pathways. This receptor is involved in the regulation of dopamine release and uptake, as well as the modulation of neural activity in the prefrontal cortex and limbic system. By blocking the activity of this receptor, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine can alter dopamine signaling and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. For example, studies have shown that 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine can increase dopamine release in the prefrontal cortex and striatum, which may enhance cognitive function and motivation. Additionally, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to reduce impulsivity and hyperactivity in animal models of ADHD, suggesting that this molecule may have therapeutic potential for this disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine in laboratory experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and behavioral processes. However, one limitation of using 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine is its relatively low potency compared to other dopamine receptor antagonists. This may require the use of higher concentrations of the molecule in experiments, which can increase the risk of non-specific effects.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine. One area of interest is the role of the dopamine D4 receptor in addiction and substance abuse. Studies have shown that this receptor may play a role in the development and maintenance of addictive behaviors, and 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine may be a useful tool for studying this process. Additionally, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine may have potential therapeutic applications for other psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential of this molecule for scientific research and clinical applications.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine has been widely used in scientific research to study the dopamine D4 receptor and its role in various physiological and pathological processes. This molecule has been shown to be a potent and selective antagonist for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system. By blocking the activity of this receptor, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine can help researchers better understand the role of dopamine signaling in cognition, emotion, and behavior.
Eigenschaften
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)11-14(18)17-8-6-16(7-9-17)12-13-5-4-10-19-13/h4-5,10H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGQFZQDJRJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(difluoromethoxy)phenyl]-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4724492.png)
![N-cyclopentyl-1-ethyl-4-{[(5-ethyl-3-thienyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4724496.png)
![N-isopropyl-2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4724500.png)
![3-chloro-4-ethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4724507.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4724516.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4724532.png)


![2-bromo-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4724557.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4724567.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4724568.png)
![3-[5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4724583.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4724590.png)
![2-{2-[4-(4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4724601.png)